molecular formula C7H7BrN2 B1520209 4-Bromo-2-cyclopropylpyrimidine CAS No. 1086381-83-0

4-Bromo-2-cyclopropylpyrimidine

Cat. No.: B1520209
CAS No.: 1086381-83-0
M. Wt: 199.05 g/mol
InChI Key: ALAVWDPEXFVTEU-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylpyrimidine is a chemical compound with diverse scientific applications . It is used in research and development .


Synthesis Analysis

The synthesis of compounds similar to this compound involves various methods. For instance, an equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded a Schiff base, which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C7H7BrN2 . The specific structure details can be found in databases like ChemSpider .

Scientific Research Applications

Antiviral Activity

4-Bromo-2-cyclopropylpyrimidine derivatives have been explored for their antiviral properties. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have demonstrated marked inhibition of retrovirus replication in cell culture, indicating potential applications in the treatment of viruses such as the human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková et al., 2003). In a similar vein, a series of 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were evaluated for their anti-cancer and anti-microbial functions, as well as DNA/protein binding affinities, showcasing the multifunctional potential of these compounds (Kahriman et al., 2020).

Anticancer Activity

Research has also emphasized the anticancer potential of this compound-related compounds. For instance, novel pyridine-based derivatives synthesized through the Suzuki cross-coupling reaction exhibited significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing promising results against clot formation in human blood and bacterial inhibition (Ahmad et al., 2017). Such findings underscore the potential of these compounds in the development of new anticancer therapies.

Biochemical Research and Synthetic Applications

Enzyme Inhibition

Cyclopropyl-containing compounds, such as those derived from this compound, have been studied for their enzyme inhibitory effects. Specifically, derivatives incorporating cyclopropane moieties were tested against carbonic anhydrase isoenzymes, displaying potent inhibitory effects (Boztaş et al., 2015). This suggests their utility in understanding enzyme mechanisms and potentially in developing therapeutic agents targeting specific enzymes.

Synthesis of Complex Molecules

The reactivity and versatility of this compound-related compounds have been harnessed in the synthesis of complex molecular structures. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are valuable for the preparation of metal-complexing molecular rods, demonstrating the compound's utility in sophisticated chemical syntheses (Schwab et al., 2002).

Safety and Hazards

The safety data sheet for 4-Bromo-2-cyclopropylpyrimidine can be viewed and downloaded for free at Echemi.com . It is recommended for use only in research and development under the supervision of a technically qualified individual .

Properties

IUPAC Name

4-bromo-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAVWDPEXFVTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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